molecular formula C9H7N5S B243115 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetonitrile

2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetonitrile

Cat. No.: B243115
M. Wt: 217.25 g/mol
InChI Key: SZONRHOWLPRVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetonitrile is an organic compound with the molecular formula C9H7N5S It features a phenyl group attached to a tetrazole ring, which is further connected to a sulfanyl group and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Microwave-Assisted Synthesis: One method involves the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate.

    Traditional Synthesis: Another approach involves the reaction of phenylhydrazine with carbon disulfide to form phenylhydrazine dithiocarbamate, which is then treated with sodium azide to yield the tetrazole derivative.

Industrial Production Methods

Industrial production methods for 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetonitrile typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetonitrile can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium iodide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Halides, alkoxides.

Scientific Research Applications

Chemistry

2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetonitrile is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its tetrazole ring is known to exhibit antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.

Medicine

The compound’s potential medicinal applications include its use as a precursor for the synthesis of drugs targeting specific enzymes or receptors. Its structural features allow for the design of molecules with high specificity and potency.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. Pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-tetrazole-5-thiol: Similar in structure but lacks the acetonitrile group.

    1-Phenyl-1H-tetrazole-5-methanol: Contains a hydroxyl group instead of the sulfanyl group.

    1-Phenyl-1H-tetrazole-5-carboxylic acid: Features a carboxyl group in place of the acetonitrile moiety.

Uniqueness

2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetonitrile is unique due to the presence of both the sulfanyl and acetonitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H7N5S

Molecular Weight

217.25 g/mol

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanylacetonitrile

InChI

InChI=1S/C9H7N5S/c10-6-7-15-9-11-12-13-14(9)8-4-2-1-3-5-8/h1-5H,7H2

InChI Key

SZONRHOWLPRVJO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC#N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.